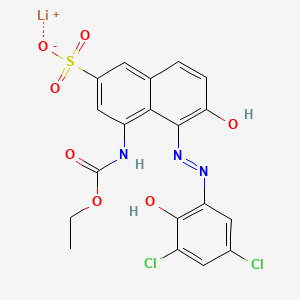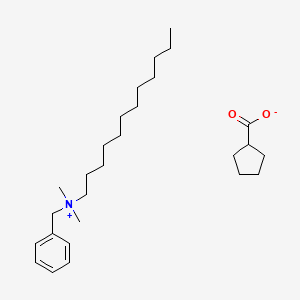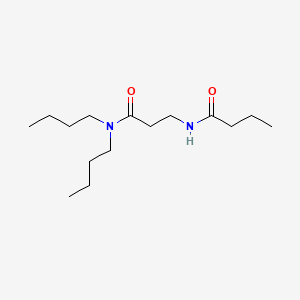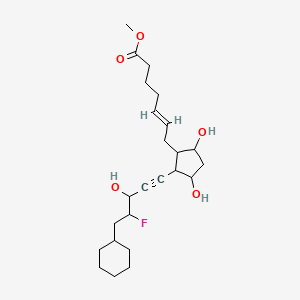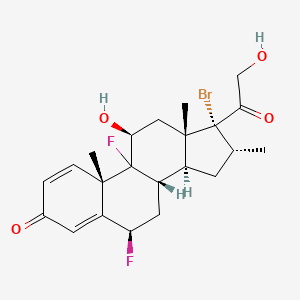
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate is an organic compound that belongs to the class of phenyl carbonates. This compound is characterized by the presence of an ethyl carbonate group attached to a phenyl ring, which is further substituted with hydroxymethyl and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate typically involves the reaction of 4-(hydroxymethyl)-2,6-dimethoxyphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
[ \text{4-(hydroxymethyl)-2,6-dimethoxyphenol} + \text{ethyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonate group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-2,6-dimethoxyphenyl carbonate.
Reduction: Formation of 4-(hydroxymethyl)-2,6-dimethoxyphenol.
Substitution: Formation of various substituted phenyl carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. These metabolites can then interact with cellular targets, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl carbonate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-(hydroxymethyl)-2,6-dimethoxybenzoate: Similar structure but with a benzoate group instead of a carbonate group.
Ethyl 4-(hydroxymethyl)-2,6-dimethoxyphenyl acetate: Similar structure but with an acetate group instead of a carbonate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
94135-69-0 |
|---|---|
Fórmula molecular |
C12H16O6 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
ethyl [4-(hydroxymethyl)-2,6-dimethoxyphenyl] carbonate |
InChI |
InChI=1S/C12H16O6/c1-4-17-12(14)18-11-9(15-2)5-8(7-13)6-10(11)16-3/h5-6,13H,4,7H2,1-3H3 |
Clave InChI |
DTKWHKUUXAWYLM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=C(C=C(C=C1OC)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


